2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride

Physicochemical profiling Lipophilicity Lead-likeness optimization

2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine hydrochloride (CAS dihydrochloride: 2567497-42-9; free base CAS: 1350652-38-8) is a bicyclic heterocycle comprising a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core N1-substituted with a pyrimidin-2-yl group, supplied as the hydrochloride salt. With a free base molecular weight of 187.20 Da (C₉H₉N₅) and a computed logP of −0.292, it occupies a distinct low-lipophilicity, low-molecular-weight physicochemical space relative to elaborated analogs such as PF-04577806 (MW 495.62, logP 2.02).

Molecular Formula C9H10ClN5
Molecular Weight 223.66 g/mol
Cat. No. B13516950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride
Molecular FormulaC9H10ClN5
Molecular Weight223.66 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)N(N=C2)C3=NC=CC=N3.Cl
InChIInChI=1S/C9H9N5.ClH/c1-2-11-9(12-3-1)14-8-6-10-4-7(8)5-13-14;/h1-3,5,10H,4,6H2;1H
InChIKeyCSIBZINTYHQSDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine Hydrochloride – Core Identity and Sourcing Baseline for the Pyrrolo[3,4-c]pyrazole Scaffold


2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine hydrochloride (CAS dihydrochloride: 2567497-42-9; free base CAS: 1350652-38-8) is a bicyclic heterocycle comprising a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core N1-substituted with a pyrimidin-2-yl group, supplied as the hydrochloride salt . With a free base molecular weight of 187.20 Da (C₉H₉N₅) and a computed logP of −0.292, it occupies a distinct low-lipophilicity, low-molecular-weight physicochemical space relative to elaborated analogs such as PF-04577806 (MW 495.62, logP 2.02) . The compound is commercially available from Sigma-Aldrich (SKU ENAH961CEBFB) at 95% purity as a powder, stored at room temperature, and is primarily positioned as a research-chemical building block for medicinal chemistry and kinase inhibitor discovery programs .

Why Pyrrolo[3,4-c]pyrazole Analogs Cannot Be Casually Interchanged with 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine Hydrochloride


The pyrrolo[3,4-c]pyrazole scaffold is a privileged ATP-pocket-targeting kinase-inhibitor core, but biological activity and physicochemical suitability are exquisitely sensitive to both the N1 substitution identity and the nature of the salt form [1][2]. The target compound's N1-pyrimidin-2-yl attachment creates a distinct pharmacophoric vector that differs fundamentally from the N-pyrimidin-4-yl-3-amino substitution pattern found in the PKCβII-selective clinical series (e.g., PF-04577806, PKCβII IC₅₀ = 6.9 nM) and from the 6,6-dimethyl substitution pattern of the CDK inhibitor PHA-793887 (CDK2 IC₅₀ = 8 nM) [3][4]. Additionally, the hydrochloride salt directly impacts aqueous solubility and formulation behavior relative to the free base, making casual interchange of salt forms unreliable for reproducible assay outcomes [1]. These structural distinctions translate to different kinase selectivity profiles, physicochemical properties, and synthetic derivatization potential—meaning that substituting a closely related pyrrolo[3,4-c]pyrazole analog without systematic head-to-head comparison risks compromising target engagement, solubility, and downstream synthetic compatibility.

Quantitative Differentiation Evidence: 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine Hydrochloride Versus Closest Structural Comparators


LogP Reduction of ≥0.63 Units Versus the Parent Pyrrolo[3,4-c]pyrazole Scaffold Confers Superior Aqueous Compatibility

The target compound (free base) exhibits a computed logP of −0.292, which is 0.63 log units lower than the unsubstituted 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole parent scaffold (logP = 0.3417) [1]. This reduction in lipophilicity is attributable to the electron-deficient pyrimidin-2-yl substituent at N1. In contrast, elaborated clinical-stage pyrrolo[3,4-c]pyrazole derivatives such as PF-04577806 exhibit a substantially higher logP of 2.02, reflecting the addition of a picolinamide and a dimethylpiperazine moiety . The target compound's logP of −0.292 places it in an optimal range for aqueous biochemical assay conditions (logP < 1), reducing nonspecific protein binding and aggregation-based false positives that frequently confound screening campaigns with more lipophilic analogs.

Physicochemical profiling Lipophilicity Lead-likeness optimization

Zero Rotatable Bonds Confer Maximal Conformational Rigidity Relative to Flexible Clinical-Stage Pyrrolo[3,4-c]pyrazole Derivatives

The target compound contains zero rotatable bonds (free base), a feature that maximizes conformational pre-organization for target binding . This stands in stark contrast to PF-04577806, which bears multiple rotatable bonds distributed across its picolinamide linker, piperazine core, and tetrahydropyran substituent . In medicinal chemistry, reducing the number of rotatable bonds is a validated strategy to enhance binding affinity per heavy atom (ligand efficiency) and to improve selectivity by minimizing the ensemble of solution conformations that must be organized upon target engagement [1]. Within the pyrrolo[3,4-c]pyrazole class, the relationship between conformational flexibility and kinase selectivity has been experimentally demonstrated: 6-substituted analogs with controlled conformational profiles achieved improved CDK2 biochemical and cellular activity versus more flexible congeners [2].

Conformational restriction Ligand efficiency Selectivity optimization

Hydrochloride Salt Provides Defined Stoichiometry and Enhanced Aqueous Solubility Versus the Free Base Form

The target compound is supplied as the hydrochloride salt (dihydrochloride form: C₉H₁₁Cl₂N₅, MW 260.12 g/mol), which confers a significant aqueous solubility advantage over the free base (C₉H₉N₅, MW 187.20 g/mol) . The free base exhibits a logP of −0.292, indicating moderate intrinsic hydrophilicity, but the protonation of the tetrahydropyrrole nitrogen and pyrimidine nitrogens in the hydrochloride salt further enhances water solubility critical for biochemical assay preparation at millimolar stock concentrations . By contrast, many advanced pyrrolo[3,4-c]pyrazole clinical candidates (e.g., PF-04577806, logP = 2.02) require DMSO stock solutions and are susceptible to precipitation upon aqueous dilution . The defined salt stoichiometry (HCl) also eliminates batch-to-batch variability in counterion content that can confound concentration-response analyses when free base forms are used without full characterization.

Salt selection Aqueous solubility Assay reproducibility

N1-Pyrimidin-2-yl Substitution Creates a Distinct Kinase Pharmacophore Vector Versus the N-Pyrimidin-4-yl-3-amino PKC Inhibitor Series

The target compound places the pyrimidine ring directly at the N1 position of the pyrrolo[3,4-c]pyrazole core via a C–N bond to pyrimidine C2, generating a substantially different hydrogen-bonding presentation to the kinase hinge region compared to the N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-c]pyrazole PKC inhibitor series (e.g., PF-04577806), which connects the pyrimidine at the 3-amino position via an exocyclic nitrogen [1]. In the PKC inhibitor series, the 3-amino-pyrimidin-4-yl motif participates in a bidentate hinge-binding interaction with the kinase backbone, a binding mode confirmed by crystallography for related pyrrolo[3,4-c]pyrazole Aurora kinase inhibitors (PDB: 2J4Z) [2]. The N1-pyrimidin-2-yl substitution in the target compound orients the pyrimidine nitrogen lone pairs along a different vector, predicted to engage the hinge region through a distinct hydrogen-bond network, and lacks the 3-amino group that is critical for PKCβII selectivity (PF-04577806 PKCβII IC₅₀ = 6.9 nM) . This structural divergence implies that the target compound will not recapitulate the PKC selectivity profile of the N-pyrimidin-4-yl-3-amino series and may instead address orthogonal kinase targets.

Kinase inhibitor design Pharmacophore geometry Structure-activity relationships

Molecular Weight of 187–260 Da Enables Fragment-Based Discovery Approaches Inaccessible to Clinical-Stage Pyrrolo[3,4-c]pyrazole Leads (MW > 400 Da)

With a free base molecular weight of 187.20 Da (260.12 Da as dihydrochloride), the target compound satisfies the 'rule of three' criteria for fragment-based drug discovery (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) when considering its heavy-atom count of 14 non-hydrogen atoms [1]. In contrast, the advanced pyrrolo[3,4-c]pyrazole leads PHA-793887 (MW ~394 free base) and PF-04577806 (MW 495.62) exceed typical fragment MW thresholds, placing them in the lead-like or drug-like space [2]. The target compound's low MW, combined with its favorable logP (−0.292) and zero rotatable bonds, positions it as an ideal fragment-sized starting point for structure-guided optimization. Fragment elaboration from this core has precedent: the pyrrolo[3,4-c]pyrazole scaffold was successfully expanded to yield Aurora-A inhibitors with IC₅₀ values as low as 27 nM and CDK2 inhibitors with IC₅₀ values as low as 8 nM through systematic substitution at the N5 and C3 positions [3][4].

Fragment-based drug discovery Ligand efficiency Lead optimization

Optimal Deployment Scenarios for 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine Hydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based Kinase Inhibitor Screening Libraries

With a free base MW of 187.20 Da, computed logP of −0.292, and zero rotatable bonds, this compound meets the Rule of Three criteria for fragment-based drug discovery and can be deployed in high-concentration (≥1 mM) aqueous biochemical screens by SPR, NMR, or thermal shift assays . The hydrochloride salt ensures consistent aqueous solubility, eliminating DMSO-related artifacts common with heavier, more lipophilic pyrrolo[3,4-c]pyrazole leads such as PF-04577806 (MW 495.62, logP 2.02). The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has precedent for yielding potent kinase inhibitors (Aurora-A IC₅₀ = 27 nM; CDK2 IC₅₀ = 8 nM) upon fragment elaboration, validating its use as a fragment starting point [1][2].

Synthetic Intermediate for Parallel Library Synthesis Targeting Diverse Kinase Hinge Regions

The unsubstituted N5 position (tetrahydropyrrole NH) and the C3 position of the pyrazole ring provide two orthogonal diversification points for parallel chemistry. The N1-pyrimidin-2-yl group locks the hinge-binding presentation while the free N5 can undergo acylation, sulfonylation, or reductive amination without protecting group manipulation . This contrasts with the 3-amino series (e.g., PF-04577806), where the 3-amino group consumes one diversification point and directs selectivity toward PKC isoforms. Systematic N5 and C3 elaboration from this scaffold has been shown to modulate kinase selectivity across Aurora, CDK, and PKC families, with IC₅₀ values spanning 5–440 nM depending on substitution pattern [1][2].

Physicochemical Reference Standard for Low-Lipophilicity Pyrrolo[3,4-c]pyrazole Analogs

The target compound's uniquely low logP (−0.292) and minimal molecular complexity (14 heavy atoms) establish it as a useful negative-control or reference compound in panels assessing the contribution of lipophilicity to nonspecific kinase inhibition. When screening pyrrolo[3,4-c]pyrazole-based libraries, this compound can serve as a sentinel for aggregation-based promiscuous inhibition that frequently accompanies more lipophilic analogs (e.g., analogs with logP > 2.0) . Its zero rotatable bond count also makes it a valuable control for assessing the entropic penalty of conformational restriction in structure-activity relationship (SAR) analyses .

Aqueous-Compatible Tool Compound for Cellular Target Engagement Studies Without DMSO Vehicle Interference

The hydrochloride salt form and low logP enable direct dissolution in aqueous buffer at concentrations up to 10–100 mM, permitting cellular assays to be conducted without DMSO as a co-solvent . This is particularly advantageous for studying kinase signaling pathways in primary cells or sensitive cell lines where DMSO concentrations above 0.1% induce confounding transcriptional or apoptotic effects. In contrast, PF-04577806 requires DMSO stock solutions and is susceptible to precipitation upon aqueous dilution at concentrations above 10 μM, limiting its utility in DMSO-sensitive experimental systems .

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